molecular formula C15H12O3 B1615383 4-Methoxybenzil CAS No. 22711-21-3

4-Methoxybenzil

Cat. No. B1615383
CAS RN: 22711-21-3
M. Wt: 240.25 g/mol
InChI Key: NTINAJCDYRYMML-UHFFFAOYSA-N
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Patent
US04009040

Procedure details

A solution of 50 g (0.21 mole) of 4-methoxybenzil in 250 ml of acetic acid and 300 ml of 48% hydrobromic acid was heated to reflux for 10 hours. A solid that separated on cooling was recovered by filtration and the filtrate extracted with ether. The solid was dissolved in ether, the ether solutions combined and extracted with 10 % potassium hydroxide. The potassium hydroxide solution was washed with ether and neutralized with hydrochloric acid. The resulting solid was dissolved in ether, the solution dried over magnesium sulfate, and the ether removed by distillation. The resulting dark, brown solid was recrystallized from benzene to yield 30 g (64%) of 4-hydroxybenzil; mp, 138°-140°, lit., 129°-130°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[O:10])=[CH:5][CH:4]=1>C(O)(=O)C.Br>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:12])=[O:10])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
A solid that separated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 10 % potassium hydroxide
WASH
Type
WASH
Details
The potassium hydroxide solution was washed with ether and neutralized with hydrochloric acid
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether removed by distillation
CUSTOM
Type
CUSTOM
Details
The resulting dark, brown solid was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.